![molecular formula C14H17N3O3S B2562132 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049530-82-6](/img/structure/B2562132.png)
4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as EPYS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research has demonstrated the utility of sulfonamide derivatives, including compounds structurally related to 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, in the synthesis of complex heterocyclic structures. These compounds serve as key intermediates in the development of a wide range of heterocyclic compounds with potential biological and pharmaceutical applications (Sarvaiya, Gulati, & Patel, 2019; Kausar et al., 2019).
Antimicrobial Activity
Studies have shown that derivatives of sulfonamides, including those related to the queried compound, possess significant antimicrobial properties. These compounds have been evaluated against various bacteria and fungi, showing promising activity, which suggests their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition and Anticancer Activity
Research into sulfonamide derivatives has also highlighted their potential in enzyme inhibition and anticancer activity. For instance, novel pyridazinone derivatives bearing the benzenesulfonamide moiety have demonstrated remarkable activity against various cancer cell lines, including leukemia and lung cancer, suggesting these compounds could serve as lead compounds for developing new anticancer agents (Rathish et al., 2012).
Molecular Docking and QSAR Studies
Further investigations into sulfonamide derivatives have included molecular docking and quantitative structure-activity relationship (QSAR) studies to understand their interactions with biological targets. These studies provide insights into the binding modes and potential therapeutic applications of these compounds, particularly in the context of anticancer and enzyme inhibitory activities (Tomorowicz et al., 2020).
properties
IUPAC Name |
4-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-12-5-7-13(8-6-12)21(19,20)16-10-11-17-14(18)4-3-9-15-17/h3-9,16H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGINJFXFDFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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